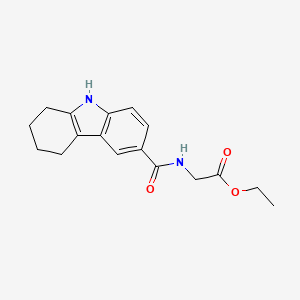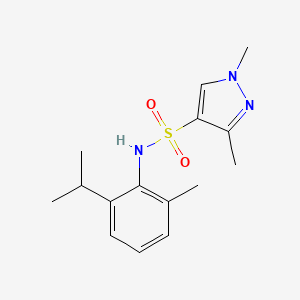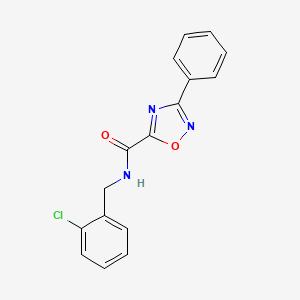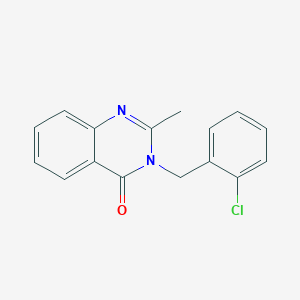
ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate, also known as TG6-10-1, is a novel compound that has been extensively studied for its potential use in scientific research. It is a carbazole derivative that has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibits PKC activity by binding to the regulatory domain of the enzyme, thereby preventing its activation by diacylglycerol (DAG) and calcium ions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, it has been shown to have neuroprotective effects by reducing neuronal cell death in models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate is its specificity for PKC inhibition. Unlike other PKC inhibitors, such as staurosporine and calphostin C, this compound does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase B (PKB). This specificity makes this compound a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the use of ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate in scientific research. One potential application is in the study of the role of PKC in cancer progression. PKC has been shown to play a crucial role in various aspects of cancer progression, including cell proliferation, migration, and invasion. Therefore, the use of this compound as a PKC inhibitor could provide valuable insights into the role of PKC in cancer progression. Another potential application is in the study of the role of PKC in neurodegenerative diseases, such as Alzheimer's disease. PKC has been shown to play a crucial role in various aspects of neuronal function, including synaptic plasticity and memory formation. Therefore, the use of this compound as a PKC inhibitor could provide valuable insights into the role of PKC in neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate involves the condensation reaction between ethyl glycinate and 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain a white solid with a yield of 75-80%.
Applications De Recherche Scientifique
Ethyl N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycinate has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
ethyl 2-(6,7,8,9-tetrahydro-5H-carbazole-3-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-16(20)10-18-17(21)11-7-8-15-13(9-11)12-5-3-4-6-14(12)19-15/h7-9,19H,2-6,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCFQVCDPJKLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5428287.png)
![2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5428294.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5428298.png)

![2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5428312.png)

![(2-methoxyethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5428341.png)
![4-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5428346.png)
![ethyl 5-{[(5-methyl-3-furoyl)amino]methyl}-3-furoate](/img/structure/B5428351.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428359.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5428367.png)
![2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5428376.png)

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5428387.png)